

The Discovery and Chemical Synthesis of (R)-Apremilast: A Technical Guide

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Compound of Interest

Compound Name: (R)-Apremilast

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Executive Summary

Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), represents a significant advancement in the treatment of psoriasis and psoriatic arthritis. Developed by Celgene Corporation, this first-in-class therapeutic agent modulates the production of pro- and anti-inflammatory mediators, offering a novel approach to managing chronic inflammatory diseases. This technical guide provides an in-depth overview of the discovery of Apremilast, its mechanism of action, and a detailed examination of the chemical synthesis pathway for the biologically active (R)-enantiomer. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

The journey to the discovery of Apremilast began with the optimization of a series of sulfone analogues derived from previously reported PDE4 inhibitors. Researchers at Celgene, including Hon-Wah Man, Peter Schafer, and George W. Muller, were instrumental in this process. Their work focused on identifying a potent and orally active compound with a favorable safety profile.

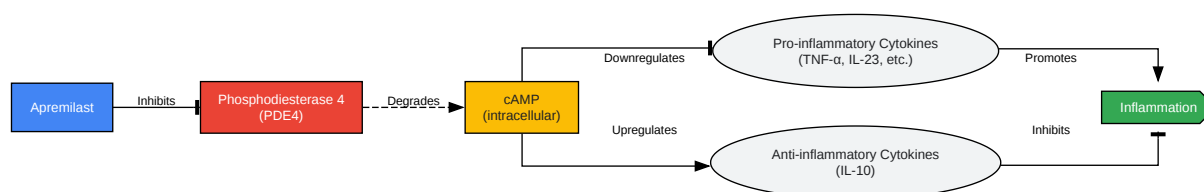
Apremilast, also known as CC-10004, emerged as a promising candidate from these lead optimization studies. It is a thalidomide analog but lacks the glutarimide ring, and thus does not

bind to cereblon, the target of thalidomide's teratogenic effects. The U.S. Food and Drug Administration (FDA) first approved Apremilast in March 2014 for the treatment of adults with active psoriatic arthritis.

Mechanism of Action

Apremilast exerts its therapeutic effects by selectively inhibiting PDE4, an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.

By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. Specifically, it downregulates the production of tumor necrosis factor- α (TNF- α), interleukin-23 (IL-23), and other pro-inflammatory mediators, while upregulating the production of the anti-inflammatory cytokine interleukin-10 (IL-10).



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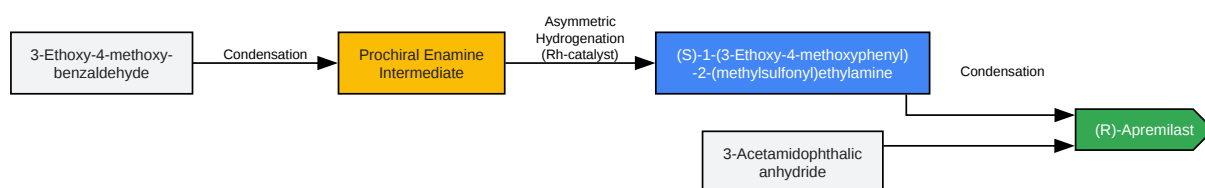
Figure 1: Apremilast's signaling pathway.

Chemical Synthesis of (R)-Apremilast

The therapeutic efficacy of Apremilast is attributed to the (R)-enantiomer. The development of an efficient and enantioselective synthesis has been a key focus of research. Several strategies have been reported, including asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries. Below is a representative asymmetric synthesis pathway.

Asymmetric Hydrogenation Approach

A prominent method for the synthesis of **(R)-Apremilast** involves the asymmetric hydrogenation of a prochiral enamine intermediate. This approach offers high enantioselectivity and is suitable for large-scale production.



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Figure 2: Asymmetric synthesis of **(R)-Apremilast**.

Quantitative Data

In Vitro Potency

Target	IC50 (nM)	Reference
PDE4	74	[1]
PDE4A4	20	[1]
PDE4B2	49	[1]
PDE4C2	50	[1]
PDE4D3	30	[1]
TNF- α production (LPS-stimulated PBMCs)	110	[2]

Pharmacokinetic Parameters in Healthy Adults

Parameter	Value	Reference
Tmax (hours)	~2.5	[3]
Absolute Bioavailability	~73%	[3]
Plasma Protein Binding	~68%	[3]
Terminal Half-life (hours)	6-9	[3]

Clinical Efficacy in Psoriasis (Week 16)

Endpoint	Apremilast 30 mg BID	Placebo	Reference
PASI-75 Response	33.1%	5.3%	[4]
sPGA Score of 0 or 1	21.7%	3.9%	[4]

Clinical Efficacy in Psoriatic Arthritis (Week 16)

Endpoint	Apremilast 30 mg BID	Placebo	Reference
ACR20 Response	38.1%	19.0%	[5]

Experimental Protocols

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of Apremilast in inhibiting PDE4 enzyme activity.

Materials:

- Recombinant human PDE4 enzyme
- [³H]-cAMP (radiolabeled cyclic AMP)
- Apremilast
- Assay buffer (e.g., Tris-HCl)

- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare serial dilutions of Apremilast in the assay buffer.
- In a microplate, add the recombinant PDE4 enzyme to each well.
- Add the different concentrations of Apremilast to the respective wells.
- Initiate the enzymatic reaction by adding [³H]-cAMP to each well.
- Incubate the plate at 37°C for a specified time.
- Terminate the reaction.
- Add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of PDE4 inhibition for each concentration of Apremilast relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable curve.^[6]

TNF-α Inhibition Assay in Human PBMCs

Objective: To measure the effect of Apremilast on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs
- Cell culture medium (e.g., RPMI-1640)
- Lipopolysaccharide (LPS)

- Apremilast
- ELISA kit for human TNF- α

Procedure:

- Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
- Plate the PBMCs in a 96-well culture plate.
- Pre-incubate the cells with various concentrations of Apremilast for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF- α production.
- Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.^[7]
- Calculate the percentage of TNF- α inhibition for each concentration of Apremilast.

Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

Objective: To synthesize the key chiral intermediate for **(R)-Apremilast**.

Materials:

- 3-Ethoxy-4-methoxybenzaldehyde
- Dimethyl sulfone
- (R)-tert-Butanesulfinamide
- Titanium(IV) ethoxide
- Lithium aluminum hydride

- Anhydrous solvents (THF, Toluene)
- Hydrochloric acid

Procedure:

- **Step 1: Formation of the Sulfinyl Imine:** In a flame-dried flask under an inert atmosphere, dissolve (R)-tert-butanefulfonamide and 3-ethoxy-4-methoxybenzaldehyde in anhydrous toluene. Add titanium(IV) ethoxide and heat the mixture to reflux for several hours. Monitor the reaction by TLC until completion. Cool the reaction to room temperature and quench with brine. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfinyl imine.
- **Step 2: Diastereoselective Addition of Dimethyl Sulfone:** In a separate flame-dried flask, dissolve dimethyl sulfone in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Add a solution of the crude sulfinyl imine in anhydrous THF to the lithiated dimethyl sulfone solution at -78°C. Stir the reaction mixture at this temperature for several hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
- **Step 3: Cleavage of the Sulfinyl Group:** Dissolve the purified sulfonamide adduct in methanol and add hydrochloric acid (e.g., 4N in dioxane). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide. Extract the free amine with dichloromethane, dry the organic layer, and concentrate to yield (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.

Conclusion

The discovery and development of **(R)-Apremilast** have provided a valuable oral therapeutic option for patients with psoriasis and psoriatic arthritis. Its unique mechanism of action, targeting PDE4 to modulate inflammatory pathways, distinguishes it from other systemic therapies. The enantioselective synthesis of the active (R)-enantiomer has been a critical achievement in its chemical development, with various efficient synthetic routes established.

This guide has provided a comprehensive overview of the key technical aspects of **(R)-Apremilast**, from its discovery to its synthesis and biological characterization, to support further research and development in the field of inflammatory diseases.

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